molecular formula C11H21N B13509343 7,7-Dimethylspiro[3.5]nonan-2-amine

7,7-Dimethylspiro[3.5]nonan-2-amine

Cat. No.: B13509343
M. Wt: 167.29 g/mol
InChI Key: DQEOSARHNFDVCI-UHFFFAOYSA-N
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Description

7,7-Dimethylspiro[3.5]nonan-2-amine is a bicyclic amine characterized by a spiro junction at the 3.5 position of the nonane backbone, with two methyl groups at the 7-position. Its molecular formula is C₉H₁₇N (derived from , where the alcohol analog is C₉H₂₁NO₂). The spiro architecture introduces conformational rigidity, while the dimethyl groups enhance hydrophobicity.

Properties

Molecular Formula

C11H21N

Molecular Weight

167.29 g/mol

IUPAC Name

7,7-dimethylspiro[3.5]nonan-2-amine

InChI

InChI=1S/C11H21N/c1-10(2)3-5-11(6-4-10)7-9(12)8-11/h9H,3-8,12H2,1-2H3

InChI Key

DQEOSARHNFDVCI-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2(CC1)CC(C2)N)C

Origin of Product

United States

Preparation Methods

Cyclization and Spiro Formation

Spirocyclic amines such as 7,7-dimethylspiro[3.5]nonan-2-amine are often synthesized through intramolecular cyclization reactions where a nitrogen-containing moiety reacts with a suitable cyclic precursor. The 7,7-dimethyl substitution typically arises from the use of 7,7-dimethyl substituted precursors or via alkylation after ring formation.

Organolithium and Grignard Reagents in Synthesis

Research shows that organolithium and Grignard reagents are classical tools for constructing spirocyclic frameworks and introducing substituents:

  • For example, n-butyllithium can be used to generate nucleophilic species that attack electrophilic centers on cyclic ketones or related compounds to form spiro centers.
  • The use of palladium-catalyzed cross-coupling reactions (e.g., Miyaura borylation) allows the introduction of boronic esters, which can be further transformed to amines or other functional groups in a stereoselective manner.

Amination Strategies

The amine group at the 2-position can be introduced by:

  • Direct amination of carbonyl precursors.
  • Reduction of nitro or nitroso intermediates.
  • Addition of ammonia or amine nucleophiles to spirocyclic intermediates.
  • Use of protective groups to stabilize intermediates during multi-step synthesis.

Protection-Deprotection and Functional Group Manipulation

Protection of amine groups during synthesis is critical to avoid side reactions. Common protecting groups are later removed under mild conditions to yield the free amine.

A plausible synthetic sequence for this compound could be:

Step Reaction Type Reagents/Conditions Outcome
1 Formation of spirocyclic ketone Cyclization of 7,7-dimethyl substituted precursor under acidic/basic catalysis Spirocyclic ketone intermediate
2 Organolithium addition n-Butyllithium addition to ketone Formation of alcohol intermediate
3 Conversion to amine Reduction of nitro/nitroso intermediate or direct amination Introduction of amine at 2-position
4 Protection/Deprotection Use of protecting groups as necessary Stabilization and purification of product
5 Salt formation (optional) Reaction with hydrochloric acid Formation of hydrochloride salt for stability
  • The stereochemistry of the amine center is crucial and can be controlled by choice of reagents and conditions, as demonstrated in stereoselective syntheses of related boron-containing spiro compounds.
  • The purity of the final compound is typically above 95%, with hydrochloride salts being a common stable form for storage and handling.
  • The amine functionality is reactive in nucleophilic substitution reactions, enabling further derivatization for pharmaceutical or material science applications.
Method Advantages Disadvantages Typical Yield Notes
Cyclization + Organolithium High stereoselectivity, versatile Requires careful handling of reagents Moderate to High Sensitive to moisture and air
Reduction of Nitro/Nitroso Precursors Straightforward amine introduction Often low yield, multiple steps Low to Moderate Requires strong reducing agents
Palladium-Catalyzed Coupling Functional group tolerance Expensive catalysts, complex setup High Enables late-stage functionalization
Protection-Deprotection Strategy Protects sensitive groups Adds steps and complexity Variable Essential for multi-step synthesis
  • The hydrochloride salt form of this compound is commonly used for stability.
  • The compound may cause skin and eye irritation; appropriate protective equipment is necessary.
  • Handling should be performed in a well-ventilated laboratory with standard safety protocols.

The preparation of this compound involves sophisticated synthetic organic chemistry techniques, primarily relying on cyclization strategies, organolithium or Grignard reagent chemistry, and selective amination methods. The stereoselective control and functional group management are critical to obtaining the desired compound in high purity and yield. While direct literature on this exact compound’s synthesis is limited, analogous methods from spirocyclic amine and boron-containing spiro compound syntheses provide a strong foundation for its preparation.

Scientific Research Applications

7,7-Dimethylspiro[3.5]nonan-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.

    Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological targets and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials, particularly those requiring rigid and stable spirocyclic frameworks.

Mechanism of Action

The mechanism of action of 7,7-Dimethylspiro[3.5]nonan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure provides a rigid framework that can fit into binding sites with high specificity, potentially modulating the activity of the target. The presence of the amine group allows for hydrogen bonding and electrostatic interactions, further enhancing its binding affinity and selectivity.

Comparison with Similar Compounds

Structural Modifications and Functional Group Variations

The following table summarizes key analogs and their distinguishing features:

Compound Name Substituents/Modifications Molecular Formula Key Properties/Applications Evidence Source
7,7-Dimethylspiro[3.5]nonan-2-amine 7,7-dimethyl; amine at C2 C₉H₁₇N High rigidity; hydrophobic
7,7-Dimethylspiro[3.5]nonan-2-ol 7,7-dimethyl; hydroxyl at C2 C₉H₂₁NO₂ Reduced basicity; alcohol functionality
2-Ethynyl-7,7-difluorospiro[3.5]nonan-2-amine 7,7-difluoro; ethynyl at C2 C₁₀H₁₄F₂N·HCl Enhanced electronegativity; HCl salt
7-Oxaspiro[3.5]nonan-2-amine Oxygen atom in spiro ring C₇H₁₃NO Increased polarity; hydrogen bonding
2,5-Dioxaspiro[3.5]nonan-7-amine Two oxygen atoms in spiro ring C₇H₁₃NO₂ High solubility in polar solvents
N,N-Dibenzyl-2-phenylspiro[3.5]nonan-2-amine Dibenzyl and phenyl groups at C2 C₂₄H₂₆N₂O Steric hindrance; potential CNS activity

Key Observations :

  • Functional Groups : Replacing the amine with hydroxyl () reduces basicity, while ethynyl and fluorinated derivatives () introduce electronic effects (e.g., fluorine’s electronegativity) .
  • Spiro Ring Heteroatoms : Oxygen (oxa) or nitrogen (aza) substitutions () alter electronic distribution and solubility. For example, 7-oxaspiro analogs exhibit higher polarity due to the oxygen atom .

Physicochemical Properties

Property This compound 2-Ethynyl-7,7-difluoro Analog 7-Oxaspiro Analog
Molecular Weight ~153.2 g/mol 235.7 g/mol (HCl salt) ~127.2 g/mol
LogP (Estimated) ~2.1 (hydrophobic) ~1.8 (polar F groups) ~0.5 (polar O)
Solubility Low in water Moderate (HCl salt) High (polar O)
Stability Stable to oxidation Sensitive to hydrolysis Prone to hydrolysis

Notes:

  • The difluoro-ethynyl analog’s hydrochloride salt () improves aqueous solubility compared to the free base .
  • Oxa and dioxa analogs () are more hydrophilic but may face stability challenges in acidic/basic conditions .

Q & A

Q. How do solvent and catalyst choices influence green chemistry metrics in synthesis?

  • Methodological Answer: Lifecycle Assessment (LCA) tools compare E-factors and PMI (Process Mass Intensity) across routes. Switchable solvents (e.g., Cyrene™) reduce waste, while enzymatic catalysts (e.g., immobilized lipases) improve atom economy. Solvent selection guides (e.g., CHEM21) prioritize biodegradable options .

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